molecular formula C13H16O4 B12581565 Ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate CAS No. 646064-55-3

Ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate

Katalognummer: B12581565
CAS-Nummer: 646064-55-3
Molekulargewicht: 236.26 g/mol
InChI-Schlüssel: ORJRFZCPRXPYMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate is an organic compound with the molecular formula C13H16O4. It is an ester derived from acrylic acid and 2-methoxyphenol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate can be synthesized through the esterification of acrylic acid with 2-methoxyphenol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: Ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted esters or ethers.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate exerts its effects involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate for enzymes, leading to the formation of specific products. The ester group in the compound can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which can then participate in further biochemical pathways .

Eigenschaften

CAS-Nummer

646064-55-3

Molekularformel

C13H16O4

Molekulargewicht

236.26 g/mol

IUPAC-Name

ethyl 2-[(2-methoxyphenoxy)methyl]prop-2-enoate

InChI

InChI=1S/C13H16O4/c1-4-16-13(14)10(2)9-17-12-8-6-5-7-11(12)15-3/h5-8H,2,4,9H2,1,3H3

InChI-Schlüssel

ORJRFZCPRXPYMK-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=C)COC1=CC=CC=C1OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.